2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS Number: 1081141-78-7) belongs to the class of oxadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H17N5O2 with a molecular weight of 347.4 g/mol. The structure features a benzyl group, a methoxyphenyl group, and a triazole moiety connected to the oxadiazole ring.
Property | Value |
---|---|
Molecular Formula | C19H17N5O2 |
Molecular Weight | 347.4 g/mol |
CAS Number | 1081141-78-7 |
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. A typical method includes refluxing a mixture of the appropriate triazole and oxadiazole precursors in ethanol with guanidine hydrochloride as a catalyst .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The compound has shown promising results against several cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The IC50 values were reported to be lower than those of standard chemotherapeutic agents .
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15 |
MDA-MB-231 | 20 |
DU-145 | 18 |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced cell growth and increased apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to various protein targets associated with cancer progression. This binding affinity suggests potential for further development as an anticancer drug .
Case Studies
A case study involving the use of this compound in combination with other anticancer agents revealed enhanced efficacy compared to monotherapy. For example, when combined with standard chemotherapeutics like doxorubicin, the compound exhibited synergistic effects in reducing tumor growth in animal models .
Properties
IUPAC Name |
2-benzyl-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-18(21-23-24(13)15-9-6-10-16(12-15)25-2)19-22-20-17(26-19)11-14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYIQKWHPYANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.